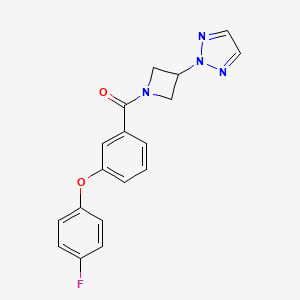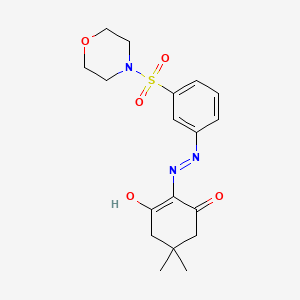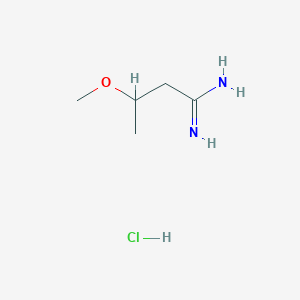![molecular formula C10H7F3N2O3 B2860016 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1297136-82-3](/img/structure/B2860016.png)
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1297136-82-3 . It has a molecular weight of 260.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They have tunable photophysical properties and their synthesis involves strategically functionalized rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2O3/c1-18-6-2-5-3-7(9(16)17)14-15(5)8(4-6)10(11,12)13/h2-4H,1H3,(H,16,17) . This indicates the presence of 10 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
Pyrazole derivatives, like the compound , can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature for this compound is between 2-8 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties :
- Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds can undergo cyclization to form different condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, indicating their utility in the synthesis of complex heterocyclic structures (Arbačiauskienė et al., 2011).
Potential Pharmaceutical Applications :
- The synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues have shown significant antiallergic activity, suggesting potential pharmaceutical applications of these compounds (Nohara et al., 1985).
Cytotoxic Activity :
- Some synthesized compounds in the 5-amino-N-aryl-1H-pyrazole and pyrazolo[1,5-a]pyrimidine families have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Synthetic Methodology Development :
- The synthesis of fluorinated heterocyclic scaffolds, such as 5-Allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine, demonstrates the development of efficient synthetic routes to novel functionalized carboxymides, which are valuable in medicinal chemistry (Revanna et al., 2013).
Tautomerism Studies :
- Studies on the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing n-acyl-5-hydroxy-2-pyrazolines highlight the intricate chemical behavior of these compounds, which is essential for understanding their chemical properties and potential applications (Pakalnis et al., 2014).
Antimicrobial Activity :
- The features of switchable multicomponent heterocyclizations involving compounds like 5-aminopyrazoles and their antimicrobial activity demonstrate the potential use of these compounds in developing new antimicrobial agents (Murlykina et al., 2013).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines, which are structurally similar, have been studied for their optical applications . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
Pyrazole-containing compounds, like the one , are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-6-2-5-3-7(9(16)17)14-15(5)8(4-6)10(11,12)13/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTIVBXUWBTFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)
![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)

![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)



![3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859951.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2859955.png)
![4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2859956.png)